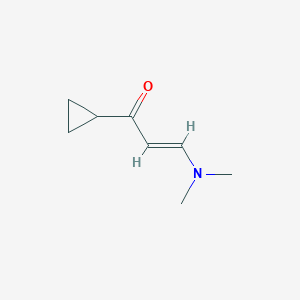
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one
Übersicht
Beschreibung
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a chemical compound with the CAS Number: 21666-68-2 . Its molecular weight is 139.2 . The IUPAC name for this compound is 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is 1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one has been explored for its potential in antidepressant medication. A study by Clark et al. (1979) synthesized and evaluated analogues of a compound with a similar structure, finding promising activity in animal models of depression without significant anticholinergic side effects (Clark et al., 1979).
Solubility and Chemical Properties
Song et al. (2019) conducted a comprehensive study on the solubility of a closely related compound in various solvents and binary solvent mixtures. Their findings are significant for understanding the chemical properties and potential applications in different mediums (Song et al., 2019).
Basicity and Superbasic Properties
The basicity of derivatives of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, particularly its superbasic properties, was studied by Gattin et al. (2005). This research highlighted the high gas phase proton affinities and basicities in acetonitrile, offering insights into its chemical reactivity (Gattin et al., 2005).
Hydrogen Bonding Characteristics
Pleier et al. (2003) investigated the intra- and intermolecular hydrogen bonds formed by derivatives of this compound, utilizing structural techniques and spectroscopy. Their work contributes to the understanding of the molecule's potential for forming complexes and its reactivity (Pleier et al., 2003).
Potential in Cancer Treatment
Research has also explored the cytotoxic and anticancer properties of compounds structurally similar to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. For instance, a study by Dimmock et al. (2003) found significant anticancer activity in a series of related compounds, indicating potential for development as novel anticancer agents (Dimmock et al., 2003).
Nonlinear Optical Absorption
The nonlinear optical properties of a derivative of this compound were studied by Rahulan et al. (2014). They found that it exhibited distinct absorption behaviors at different laser intensities, suggesting potential applications in optical devices (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKNHAWLDLWBM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one | |
CAS RN |
1207839-99-3 | |
| Record name | (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


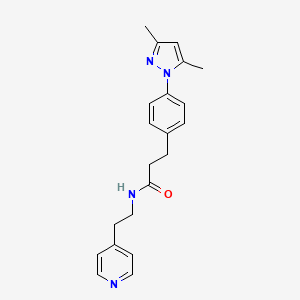
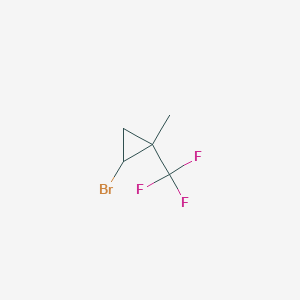
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
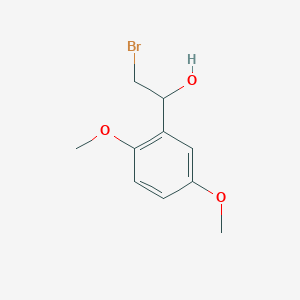

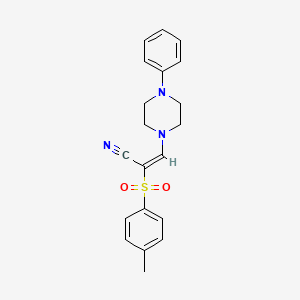
![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
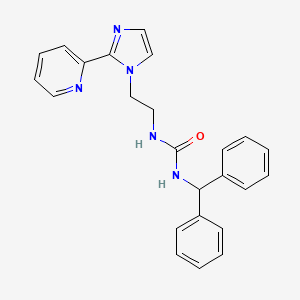
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)
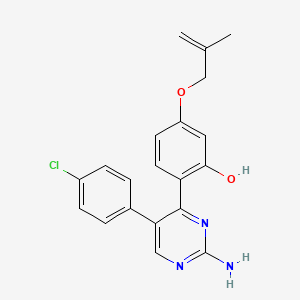
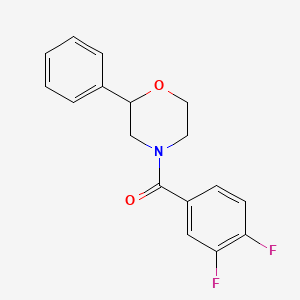
![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2415170.png)